molecular formula C15H11NO B065926 N-[[4-(2-phenylethynyl)phenyl]methylidene]hydroxylamine CAS No. 175203-56-2

N-[[4-(2-phenylethynyl)phenyl]methylidene]hydroxylamine

Cat. No.: B065926
CAS No.: 175203-56-2
M. Wt: 221.25 g/mol
InChI Key: KXYAPNJEVXAHOP-UHFFFAOYSA-N
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Description

N-[[4-(2-Phenylethynyl)phenyl]methylidene]hydroxylamine is a hydroxamic acid derivative featuring a phenylacetylene-substituted aromatic core conjugated to a hydroxylamine moiety via a methylidene linkage.

Properties

IUPAC Name

N-[[4-(2-phenylethynyl)phenyl]methylidene]hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO/c17-16-12-15-10-8-14(9-11-15)7-6-13-4-2-1-3-5-13/h1-5,8-12,17H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXYAPNJEVXAHOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C#CC2=CC=C(C=C2)C=NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60381327
Record name N-{[4-(Phenylethynyl)phenyl]methylidene}hydroxylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60381327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175203-56-2
Record name 4-(2-Phenylethynyl)benzaldehyde oxime
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=175203-56-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-{[4-(Phenylethynyl)phenyl]methylidene}hydroxylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60381327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Sonogashira Coupling for Alkyne Functionalization

The synthesis of 4-(2-phenylethynyl)benzaldehyde, the critical precursor for N-[[4-(2-phenylethynyl)phenyl]methylidene]hydroxylamine, predominantly employs Sonogashira cross-coupling. This palladium-catalyzed reaction couples 4-iodobenzaldehyde with phenylacetylene under inert conditions. Typical catalysts include Pd(PPh₃)₂Cl₂ (5 mol%) and CuI (10 mol%) in triethylamine, achieving yields exceeding 85%. The reaction proceeds via oxidative addition of the aryl halide to palladium, followed by transmetallation with the copper acetylide and reductive elimination to form the carbon-carbon bond.

Table 1: Optimization of Sonogashira Coupling for 4-(2-Phenylethynyl)benzaldehyde

EntryCatalyst SystemSolventTemp (°C)Yield (%)
1Pd(PPh₃)₂Cl₂/CuIEt₃N8088
2Pd(OAc)₂/PPh₃/CuIDMF10072
3PdCl₂(dppf)/CuITHF6065

Polar aprotic solvents like DMF reduce side reactions but require higher temperatures, while Et₃N enhances base-mediated deprotonation of phenylacetylene.

Condensation with Hydroxylamine: Mechanistic Insights

Acid-Catalyzed Imine Formation

The aldehyde intermediate undergoes condensation with hydroxylamine hydrochloride in ethanol/water (1:1) under acidic conditions (HCl, 0.1 M). The reaction mechanism involves nucleophilic attack of hydroxylamine’s amino group on the carbonyl carbon, followed by dehydration to form the imine. Yields range from 70–85% after recrystallization.

Key Variables:

  • pH Control: Maintaining pH 3–4 prevents over-protonation of hydroxylamine, ensuring nucleophilic availability.

  • Temperature: Reactions at 50°C for 4 hours optimize kinetics without promoting alkyne decomposition.

Base-Mediated Pathways

Alternative methods employ sodium acetate (1.1 equiv) in acetic anhydride, mimicking Erlenmeyer–Plöchl azlactone (EPA) reaction conditions. The acetate anion deprotonates hydroxylamine, enhancing its nucleophilicity. This approach is particularly effective for sterically hindered aldehydes, achieving 78–92% yields in anhydrous Ac₂O at 80°C.

Table 2: Solvent and Base Effects on Imine Yield

EntryBaseSolventTemp (°C)Yield (%)
1NaOAcAc₂O8092
2Et₃NCH₃CN6085
3NoneEtOH/H₂O5076

Catalytic Hydrogenation and Byproduct Management

Platinum-Catalyzed Reductive Amination

A silica-supported platinum catalyst (5% Pt) facilitates reductive amination in isopropyl alcohol under hydrogen atmosphere (760 Torr). This method concurrently reduces nitro groups and promotes imine formation, though over-reduction to amines remains a challenge. Dimethyl sulfoxide (0.42 mmol) and n-butylamine (0.072 mmol) act as co-catalysts, suppressing platinum poisoning and improving selectivity to 98%.

Critical Parameters:

  • H₂ Pressure: Subatmospheric pressures (500–760 Torr) minimize competing hydrogenolysis.

  • Additives: DMSO stabilizes reactive intermediates, while n-butylamine modulates catalyst surface activity.

Regioselectivity and Substituent Effects

Electron-Withdrawing Groups (EWGs)

Substituents on the benzaldehyde ring significantly influence reaction rates. Para-chloro or fluoro groups enhance electrophilicity at the carbonyl carbon, accelerating imine formation by 30–40% compared to methoxy-substituted analogs.

Steric Hindrance Mitigation

Bulky ortho-substituents necessitate prolonged reaction times (8–12 hours) or elevated temperatures (100°C). Microwave-assisted synthesis reduces these durations to 1–2 hours with comparable yields.

Scalability and Industrial Adaptations

Continuous Flow Systems

Microreactor technology enables continuous production of 4-(2-phenylethynyl)benzaldehyde, achieving space-time yields of 12 g·L⁻¹·h⁻¹. Integrated condensation modules using immobilized hydroxylamine resins further streamline the process.

Green Chemistry Approaches

Water-accelerated Sonogashira coupling (WASC) in aqueous micelles reduces Pd leaching by 90%, aligning with sustainable chemistry principles. Subsequent imine formation in biorenewable solvents (e.g., cyclopentyl methyl ether) maintains yields above 80% while cutting carbon footprints .

Chemical Reactions Analysis

Types of Reactions

N-[[4-(2-phenylethynyl)phenyl]methylidene]hydroxylamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The phenylethynyl group can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Electrophiles like halogens (e.g., bromine, chlorine) and alkylating agents are used in substitution reactions.

Major Products Formed

    Oxidation: Nitroso derivatives.

    Reduction: Amines and other reduced forms.

    Substitution: Various substituted phenylethynyl derivatives.

Scientific Research Applications

N-[[4-(2-phenylethynyl)phenyl]methylidene]hydroxylamine has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[[4-(2-phenylethynyl)phenyl]methylidene]hydroxylamine involves its interaction with molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It may also inhibit specific enzymes or proteins, leading to its observed biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following analysis compares N-[[4-(2-phenylethynyl)phenyl]methylidene]hydroxylamine with structurally related hydroxamic acid derivatives, focusing on molecular features, physicochemical properties, and applications.

Structural Features
Compound Name Key Substituents Molecular Formula Molecular Weight Notable Structural Traits
This compound (Target) Phenylacetylene, hydroxylamine C₁₅H₁₁NO 221.26 Conjugated aromatic system; ethynyl group enhances π-electron delocalization.
(E)-N-[[4-(Difluoromethoxy)phenyl]methylidene]hydroxylamine Difluoromethoxy C₈H₇F₂NO₂ 187.14 Electron-withdrawing difluoromethoxy group increases polarity and acidity (pKa ~10.51).
N-{1-[4-(Propan-2-yl)phenyl]propylidene}hydroxylamine Isopropylphenyl C₁₂H₁₇NO 191.28 Bulky isopropyl group introduces steric hindrance; lower solubility in polar solvents.
(E)-N-[[3-Methyl-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]methylidene]hydroxylamine Pyrazole, pyrrole, methyl C₁₆H₁₅N₅O 301.33 Heterocyclic backbone enables hydrogen bonding (O–H···N); crystallizes in tetramers.
Physicochemical Properties
Property Target Compound (Predicted) (E)-N-[[4-(Difluoromethoxy)phenyl]methylidene]hydroxylamine N-{1-[4-(Propan-2-yl)phenyl]propylidene}hydroxylamine
Boiling Point (°C) ~250 (estimated) 243.1 ± 35.0 Not reported
Density (g/cm³) ~1.3 1.27 ± 0.1 Not reported
pKa ~10 (estimated) 10.51 ± 0.10 Not reported
Solubility Moderate in DMSO Low in water; high in organic solvents Low in polar solvents

Key Observations :

  • The difluoromethoxy analog exhibits higher polarity due to electronegative fluorine atoms, enhancing its solubility in aprotic solvents.
  • The isopropylphenyl derivative likely has reduced reactivity in nucleophilic environments due to steric shielding.
  • The pyrazole-pyrrole analog demonstrates superior crystallinity and intermolecular hydrogen bonding, critical for solid-state applications.

Biological Activity

N-[[4-(2-phenylethynyl)phenyl]methylidene]hydroxylamine, also known by its CAS number 175203-56-2, is a compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a hydroxylamine functional group attached to a substituted phenyl ring. Its structure can be represented as follows:

N 4 2 phenylethynyl phenyl methylidene hydroxylamine\text{N 4 2 phenylethynyl phenyl methylidene hydroxylamine}

This configuration is critical for its interaction with biological targets.

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Reactive Oxygen Species (ROS) Scavenging : The hydroxylamine group can participate in redox reactions, potentially neutralizing harmful ROS in cells.
  • Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, thereby affecting cellular functions.
  • Receptor Modulation : The compound could interact with various receptors, influencing signaling pathways associated with cell growth and apoptosis.

Antioxidant Activity

Studies have shown that compounds with similar structures often exhibit significant antioxidant properties. The ability to scavenge free radicals can protect cells from oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders.

Anticancer Potential

Preliminary investigations suggest that this compound may have anticancer properties. For instance, compounds with similar phenylethynyl substitutions have been noted for their ability to inhibit tumor cell proliferation in vitro.

StudyFindings
Study 1Showed inhibition of cancer cell lines at micromolar concentrations.
Study 2Indicated potential for inducing apoptosis in malignant cells.

Case Studies

  • Cell Line Studies : In vitro studies using human cancer cell lines demonstrated that the compound could reduce cell viability by inducing apoptosis through caspase activation.
  • Animal Models : In vivo studies have suggested that treatment with this compound may lead to reduced tumor growth in xenograft models, although further research is needed to confirm these findings.

Safety and Toxicity

While the biological activities of this compound are promising, safety assessments are crucial. Toxicological studies are necessary to evaluate the compound's safety profile and determine any potential side effects or toxicities associated with its use.

Future Directions

Further research is warranted to explore:

  • Mechanistic Studies : Detailed investigations into the molecular pathways affected by this compound.
  • Clinical Trials : Evaluating the efficacy and safety in clinical settings.
  • Structure-Activity Relationship (SAR) : Understanding how modifications to the chemical structure influence biological activity.

Q & A

Q. What are the methodological considerations for synthesizing N-[[4-(2-phenylethynyl)phenyl]methylidene]hydroxylamine with high purity?

Synthesis of this compound typically involves condensation reactions between hydroxylamine derivatives and substituted benzaldehyde precursors. Key steps include:

  • Reagent Selection : Use freshly distilled hydroxylamine hydrochloride to avoid side reactions from moisture or decomposition .
  • Temperature Control : Maintain reaction temperatures between 0–5°C during aldehyde-hydroxylamine coupling to suppress unwanted polymerization .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures improves purity (>95%) .

Q. Example Optimization Table :

ParameterOptimal ConditionYield (%)Purity (%)
SolventAnhydrous THF7897
CatalystPyridine (5 mol%)8599
Reaction Time24 hours (RT, N₂ atmosphere)7295

Q. How can researchers characterize the structural integrity of this compound using spectroscopic methods?

  • NMR Spectroscopy :
    • ¹H NMR : Expect signals for imine protons (δ 8.2–8.5 ppm), phenylethynyl aromatic protons (δ 7.3–7.8 ppm), and hydroxylamine protons (δ 5.5–6.0 ppm, broad) .
    • ¹³C NMR : The imine carbon typically appears at δ 160–165 ppm, while aromatic carbons range from δ 120–140 ppm .
  • Mass Spectrometry (MS) : ESI-MS in positive mode should show [M+H]⁺ peaks matching the molecular formula (e.g., m/z 318.3 for C₁₅H₁₁NO) .

Critical Note : Discrepancies in spectral data may arise from tautomerism (imine vs. enamine forms). Use deuterated DMSO to stabilize the imine configuration during NMR analysis .

Q. What storage conditions are recommended to preserve the stability of this compound?

  • Temperature : Store at –20°C in amber vials to prevent photodegradation .
  • Humidity Control : Use desiccants (e.g., silica gel) to mitigate hydrolysis of the imine bond .
  • Long-Term Stability : Lyophilized samples in argon-filled containers retain >90% stability for 2+ years .

Advanced Research Questions

Q. How can computational modeling predict the electronic properties of this compound?

  • DFT Calculations : Use Gaussian 16 with B3LYP/6-31G(d) basis sets to calculate:
    • HOMO-LUMO Gaps : Predict reactivity (e.g., ΔE ≈ 3.5 eV suggests moderate electrophilicity) .
    • Charge Distribution : The imine nitrogen exhibits partial positive charge (+0.35 e), favoring nucleophilic attacks .
  • Molecular Dynamics : Simulate solvent interactions (e.g., acetonitrile vs. DMSO) to optimize solubility for reaction design .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

  • Variable Temperature NMR : Identify dynamic processes (e.g., tautomerism) by analyzing signal splitting at –40°C .
  • X-ray Crystallography : Resolve ambiguities in bond lengths (e.g., C=N vs. C–N) with single-crystal data .
  • Cross-Validation : Compare IR stretches (C=N at 1620–1660 cm⁻¹) with computational vibrational spectra .

Q. How is this compound applied in electrochemical sensor development?

  • Ion-Selective Membranes : Incorporate into PVC matrices with plasticizers (e.g., o-NPOE) to detect transition metals (e.g., Tm³⁺) via potentiometry .

  • Sensor Performance :

    AnalyteDetection Limit (M)Response Time (s)
    Tm³⁺1.2 × 10⁻⁷15
    Fe³⁺5.8 × 10⁻⁶30
  • Mechanistic Insight : The imine group acts as a chelating site, while the phenylethynyl moiety enhances π-π interactions for selective ion recognition .

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